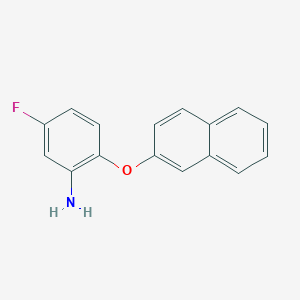

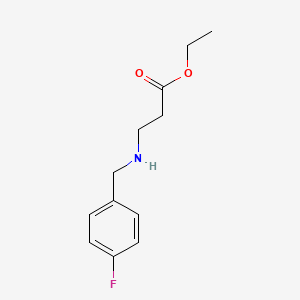

![molecular formula C13H15F2NO4S B3148765 2,6-Difluoro-3-[(4-methylpiperidin-1-yl)sulfonyl]benzoic acid CAS No. 656816-21-6](/img/structure/B3148765.png)

2,6-Difluoro-3-[(4-methylpiperidin-1-yl)sulfonyl]benzoic acid

Overview

Description

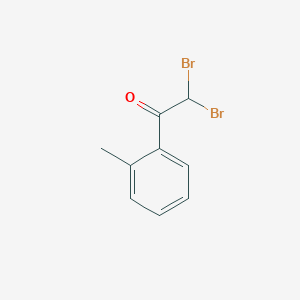

“2,6-Difluoro-3-[(4-methylpiperidin-1-yl)sulfonyl]benzoic acid” is a chemical compound with the molecular formula C13H15F2NO4S . It has a molecular weight of 319.32 .

Molecular Structure Analysis

The molecular structure of this compound consists of a benzoic acid core, which is a benzene ring attached to a carboxylic acid group. This core is further substituted with two fluorine atoms at the 2,6-positions and a [(4-methylpiperidin-1-yl)sulfonyl] group at the 3-position .Physical And Chemical Properties Analysis

This compound has a predicted boiling point of 453.6±55.0 °C and a predicted density of 1.414±0.06 g/cm3 . Its pKa value is predicted to be 1.98±0.10 .Scientific Research Applications

Metal Extraction and Supramolecular Chemistry

Sulfonyl-bridged oligo(benzoic acid)s exhibit high extractability toward lanthanoid ions, highlighting their potential in metal extraction and purification processes. The electron-withdrawing nature of the sulfonyl function increases the acidity of adjacent carboxy groups, enhancing metal ion affinity. This property is crucial for developing new materials and processes in separation science and supramolecular chemistry (Morohashi et al., 2014).

Antibacterial Agents

Derivatives of 1,3,4-oxadiazole, sulfamoyl, and piperidine functionalities, which include structures similar to "2,6-Difluoro-3-[(4-methylpiperidin-1-yl)sulfonyl]benzoic acid," have shown valuable antibacterial activities. These compounds, synthesized through a series of steps from aralkyl/aryl carboxylic acids, demonstrate the potential of sulfonyl and piperidine-containing compounds in developing new antibacterial drugs (Aziz‐ur‐Rehman et al., 2017).

Alzheimer’s Disease Imaging

Carbon-11-labeled CK1 inhibitors, synthesized from compounds structurally related to "this compound," serve as potential PET radiotracers for imaging Alzheimer's disease. These studies underscore the importance of sulfonyl and benzoic acid derivatives in developing diagnostic tools for neurodegenerative diseases (Gao et al., 2018).

Eco-Friendly Synthesis

A facile and eco-friendly method for synthesizing sulfonamide and sulfonate carboxylic acid derivatives, including those related to the compound , highlights advancements in green chemistry. These methods produce high yields and purity, emphasizing the significance of sustainable practices in chemical synthesis (Almarhoon et al., 2019).

Water Treatment Technologies

Novel sulfonated thin-film composite nanofiltration membranes, utilizing sulfonyl and aromatic diamine monomers, demonstrate improved water flux for the treatment of dye solutions. This research points to the application of sulfonyl-containing compounds in enhancing water purification technologies (Liu et al., 2012).

Safety and Hazards

properties

IUPAC Name |

2,6-difluoro-3-(4-methylpiperidin-1-yl)sulfonylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15F2NO4S/c1-8-4-6-16(7-5-8)21(19,20)10-3-2-9(14)11(12(10)15)13(17)18/h2-3,8H,4-7H2,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYGQBNGOLGUWLH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)S(=O)(=O)C2=C(C(=C(C=C2)F)C(=O)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15F2NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

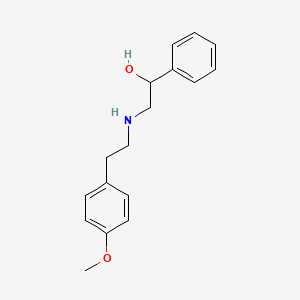

![4-[2-(2-Methoxy-phenyl)-ethyl]-piperidine](/img/structure/B3148711.png)

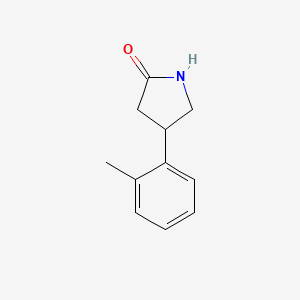

![1-[2-[(4-Chloro-2-nitrophenyl)amino]benzoyl]-4-methyl-piperazine](/img/structure/B3148731.png)

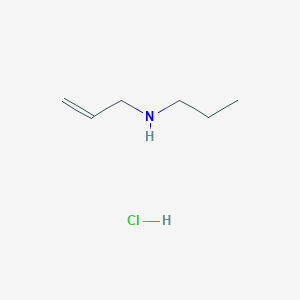

![1-[4-(3-Bromopropoxy)phenyl]ethanone](/img/structure/B3148748.png)

![4-[(2,4-Dichlorobenzyl)amino]butanoic acid](/img/structure/B3148762.png)

![tert-Butyl 3-iodo-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate](/img/structure/B3148775.png)